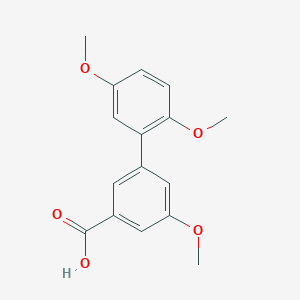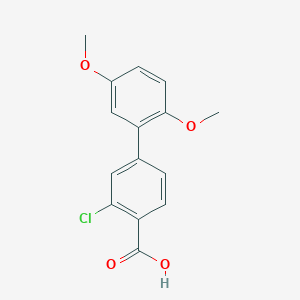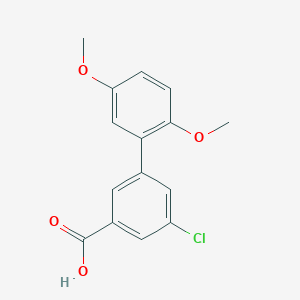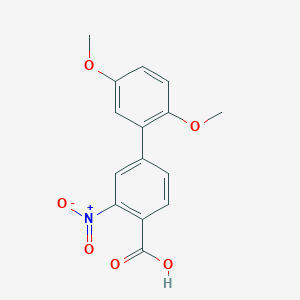
5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid (5-Cl-3-DMPCA) is a chlorinated benzoic acid derivative with a molecular weight of 240.57 g/mol. It is widely used in scientific research and laboratory experiments due to its unique properties.
科学的研究の応用
5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% has many scientific research applications. It has been used as a reagent in the synthesis of various compounds, including 5-hydroxy-3-(3,4-dimethoxyphenyl)benzoic acid (5-OH-3-DMPCA). It has also been used as an intermediate in the synthesis of various compounds, including 5-chloro-3-(3,4-dimethoxyphenyl)-4-methylbenzoic acid (5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%-4-Me). In addition, it has been used as a starting material in the synthesis of various compounds, such as 5-chloro-3-(3,4-dimethoxyphenyl)-3-methylbenzoic acid (5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%-3-Me).
作用機序
The mechanism of action of 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of fatty acids. In addition, it is believed to act as an inhibitor of enzymes involved in the synthesis of cholesterol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% are not well understood. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, as well as enzymes involved in the synthesis of cholesterol. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins.
実験室実験の利点と制限
The advantages of using 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% in laboratory experiments include its low cost and ease of synthesis. In addition, it is a non-toxic compound, making it safe to use in experiments. However, there are some limitations to using 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% in laboratory experiments. For example, it is not a very stable compound, making it difficult to store for long periods of time. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are many potential future directions for research on 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. In addition, further research could be done to explore the potential applications of 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% in the synthesis of various compounds. Additionally, further research could be done to explore the potential uses of 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% as a drug or therapeutic agent. Finally, further research could be done to explore the potential uses of 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
合成法
The synthesis of 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% is achieved through a series of chemical reactions. The first step is the reaction of 3,4-dimethoxyphenyl acetic acid (DMPA) with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. This reaction produces 3,4-dimethoxybenzyl chloride (DMBCl). The second step is the reaction of DMBCl with sodium hydroxide (NaOH) in the presence of a solvent such as dimethylformamide (DMF). This reaction produces 3,4-dimethoxybenzoic acid (DMBa). The third step is the reaction of DMBa with chlorine gas and a catalyst such as aluminum chloride (AlCl3). This reaction produces 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%.
特性
IUPAC Name |
3-chloro-5-(3,4-dimethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-4-3-9(8-14(13)20-2)10-5-11(15(17)18)7-12(16)6-10/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFCSMNQGIDBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690849 |
Source


|
| Record name | 5-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261970-96-0 |
Source


|
| Record name | 5-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














